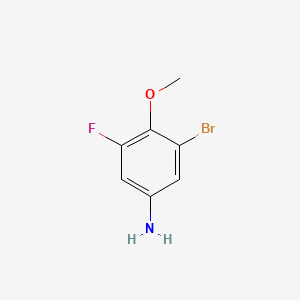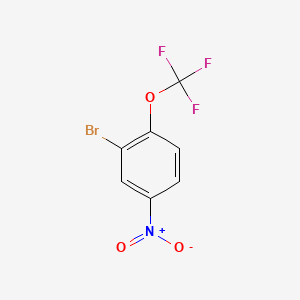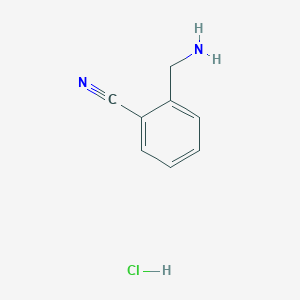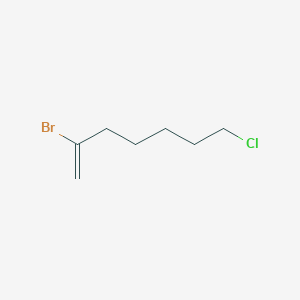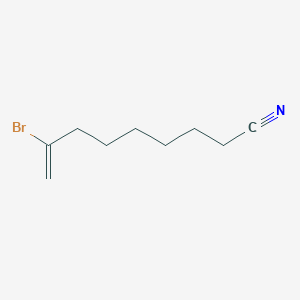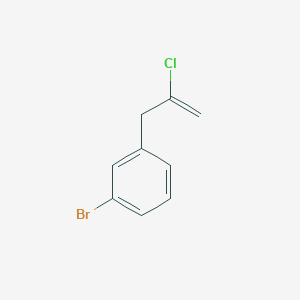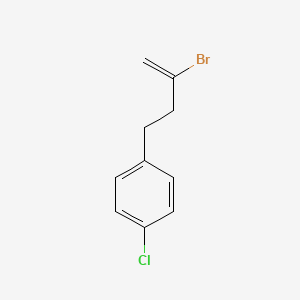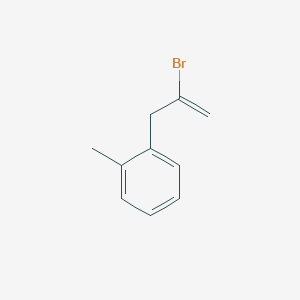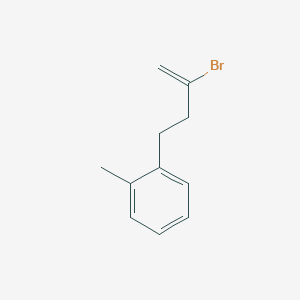
5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is an intriguing synthetic compound with notable applications across various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves several key steps:
Pyridine Derivative Formation: : The preparation typically starts with the formation of a pyridine derivative through a multi-component reaction involving suitable aldehydes, amines, and ketones.
Introduction of Bromine: : Bromination of the pyridine derivative using bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 5-position.
Substitution with 2-chloro-6-fluorobenzyl Group: : This involves a nucleophilic substitution reaction where a suitable leaving group is replaced by the 2-chloro-6-fluorobenzyl moiety.
Oxidation to Form Aldehyde: : The final step involves the oxidation of the resulting compound to introduce the aldehyde group, using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
On an industrial scale, the synthetic process is optimized for higher yields and purity. Continuous flow chemistry can be utilized for the bromination and substitution steps, while employing solid-phase catalysts for more efficient transformations and reduced by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: : Reductive agents like lithium aluminum hydride can convert the compound to its alcohol or amine derivatives.
Substitution: : The halogen atoms (bromine, chlorine, fluorine) can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents include:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Ammonia, amines, thiols under basic or acidic conditions.
Major Products
Major products from these reactions include substituted derivatives, alcohols, amines, and oxidized acids, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique structural components allow for diverse chemical transformations, making it a versatile tool in synthetic chemistry.
Biology
Research has explored its potential as a bioactive agent, particularly in antimicrobial and antiviral studies. The presence of multiple functional groups enhances its ability to interact with various biological targets.
Medicine
In medicinal chemistry, the compound is studied for its pharmacological properties, including its potential as an enzyme inhibitor. Its structure is amenable to modifications, allowing researchers to tailor its activity towards specific biological targets.
Industry
Industrial applications include the production of specialty chemicals and materials. Its stable yet reactive nature makes it suitable for incorporation into advanced materials and chemical products.
Mecanismo De Acción
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. For instance, its carbonyl and halogen functionalities can form strong interactions with enzyme active sites, modulating their activity. In biological systems, it may affect pathways related to oxidative stress or signal transduction due to its reactive functional groups.
Comparación Con Compuestos Similares
Comparison
Compared to similar compounds, 5-Bromo-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde stands out due to its distinct combination of halogen and carbonyl functionalities. This unique structure imparts specific reactivity and biological properties not commonly observed in similar molecules.
List of Similar Compounds
5-Bromo-1-(2-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde: : Lacks the fluorine substituent, resulting in different reactivity and properties.
1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde: : Lacks the bromine substituent, impacting its overall chemical behavior.
5-Bromo-1-benzyl-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde: : Lacks both chlorine and fluorine substituents, offering a simpler but less versatile structure.
Propiedades
IUPAC Name |
5-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO2/c14-10-4-8(7-18)5-17(13(10)19)6-9-11(15)2-1-3-12(9)16/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNJFUXNJXILFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)Br)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126605 |
Source


|
| Record name | 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-68-5 |
Source


|
| Record name | 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
